molecular formula C7H11ClF5N B6188745 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride CAS No. 2639458-34-5

2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride

Cat. No.: B6188745
CAS No.: 2639458-34-5
M. Wt: 239.61 g/mol
InChI Key: MIUMZHLFBBCLNP-UHFFFAOYSA-N
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Description

2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride is a synthetic compound that has garnered significant attention in scientific research and industry due to its unique physical and chemical properties. The compound’s molecular formula is C7H11ClF5N, and it has a molecular weight of 239.61 . It is known for its stability and reactivity, making it a valuable compound in various applications.

Preparation Methods

The synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 1,1,2,2,2-pentafluoroethyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles such as amines, thiols, or halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pentafluoroethyl group can enhance the compound’s binding affinity and specificity for its molecular targets, leading to more potent and selective effects.

Comparison with Similar Compounds

2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    2-(1,1,2,2,2-trifluoroethyl)piperidine hydrochloride: This compound has fewer fluorine atoms, which may result in different reactivity and binding properties.

    2-(1,1,2,2,2-pentafluoroethyl)morpholine hydrochloride: The presence of a morpholine ring instead of a piperidine ring can lead to different chemical and biological properties.

    2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine hydrochloride: The pyrrolidine ring may confer different steric and electronic effects compared to the piperidine ring.

The uniqueness of this compound lies in its specific combination of the pentafluoroethyl group and the piperidine ring, which imparts distinct physical, chemical, and biological properties .

Properties

CAS No.

2639458-34-5

Molecular Formula

C7H11ClF5N

Molecular Weight

239.61 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)piperidine;hydrochloride

InChI

InChI=1S/C7H10F5N.ClH/c8-6(9,7(10,11)12)5-3-1-2-4-13-5;/h5,13H,1-4H2;1H

InChI Key

MIUMZHLFBBCLNP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C(F)(F)F)(F)F.Cl

Purity

95

Origin of Product

United States

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